molecular formula C9H7BrN2O B13890090 4-(2-Bromo-1H-imidazol-5-yl)phenol CAS No. 1781128-55-9

4-(2-Bromo-1H-imidazol-5-yl)phenol

Cat. No.: B13890090
CAS No.: 1781128-55-9
M. Wt: 239.07 g/mol
InChI Key: UXEGSTBWLPUSHJ-UHFFFAOYSA-N
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Description

4-(2-Bromo-1H-imidazol-5-yl)phenol is a compound that features a phenol group substituted with a 2-bromo-1H-imidazol-5-yl moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole derivatives are significant in various fields, including medicinal chemistry, due to their presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-1H-imidazol-5-yl)phenol typically involves the formation of the imidazole ring followed by bromination and subsequent coupling with a phenol derivative. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by bromination and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-1H-imidazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole-phenol compounds.

Scientific Research Applications

4-(2-Bromo-1H-imidazol-5-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-(2-Bromo-1H-imidazol-5-yl)phenol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The phenol group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-1H-imidazol-5-yl)phenol
  • 4-(2-Fluoro-1H-imidazol-5-yl)phenol
  • 4-(2-Iodo-1H-imidazol-5-yl)phenol

Uniqueness

4-(2-Bromo-1H-imidazol-5-yl)phenol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it particularly useful in certain synthetic applications and biological studies .

Properties

CAS No.

1781128-55-9

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

4-(2-bromo-1H-imidazol-5-yl)phenol

InChI

InChI=1S/C9H7BrN2O/c10-9-11-5-8(12-9)6-1-3-7(13)4-2-6/h1-5,13H,(H,11,12)

InChI Key

UXEGSTBWLPUSHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)Br)O

Origin of Product

United States

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